3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate is a chemical compound characterized by the molecular formula and a molecular weight of 271.33 g/mol. This compound is notable for its structural features, which include a bicyclic framework that is significant in medicinal chemistry due to its potential biological activity and utility as a synthetic intermediate in organic chemistry .
3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate belongs to the class of bicyclic compounds, specifically those containing both oxygen and nitrogen in their structure, making it relevant in the study of heterocyclic chemistry.
The synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate typically involves the reaction of 3-Oxa-6-azabicyclo[3.1.1]heptane with 4-methylbenzenesulfonyl chloride. This reaction is usually performed under controlled conditions in an inert atmosphere at room temperature to maintain the stability of the product .
The reaction mechanism generally involves a nucleophilic substitution where the sulfonyl chloride acts as an electrophile, allowing for the formation of the sulfonate ester. The use of solvents such as dichloromethane may facilitate this reaction, enhancing yield and purity.
3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate can undergo several chemical reactions:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can also participate in reduction reactions using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, allowing for the replacement of the sulfonate group with other nucleophiles under appropriate conditions .
Reactions are typically conducted in organic solvents like dichloromethane or acetonitrile, with temperature control to optimize yields. The choice of catalyst, such as palladium on carbon for hydrogenation reactions, may also influence the efficiency and selectivity of transformations.
The mechanism of action for 3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate relates to its role as a morpholine isostere. It exhibits similar lipophilicity to morpholine derivatives, which makes it a valuable building block in medicinal chemistry research aimed at developing new pharmacological agents .
Research indicates that compounds with similar structures often interact with biological targets through mechanisms involving enzyme inhibition or receptor modulation, although specific targets for this compound require further investigation.
This compound is typically presented as a solid or crystalline material at room temperature. Specific melting points or boiling points are not widely documented but can be determined through experimental methods.
Key chemical properties include:
Relevant data regarding reactivity and stability should be obtained from empirical studies or safety data sheets provided by suppliers.
3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis aimed at developing novel compounds with potential pharmaceutical applications.
Biology: The compound is studied for its interactions with biological molecules and its potential use as a biochemical probe.
Medicine: Ongoing research explores its therapeutic potential, particularly as a precursor in drug development processes.
Industry: Utilized in producing specialty chemicals and materials that exhibit unique properties relevant to various industrial applications .
The bicyclo[3.1.1]heptane framework represents a structurally constrained heterocyclic system that merges morpholine-like pharmacology with enhanced three-dimensional character. Early research focused on saturated hydrocarbon variants, but strategic replacement of bridge carbons with heteroatoms (O, N) unlocked new physicochemical profiles. The 3-oxa-6-azabicyclo[3.1.1]heptane system specifically positions oxygen and nitrogen at bridgehead positions, creating a polarized scaffold ideal for salt formation. This structural motif diverges from classical morpholine or piperidine geometries by enforcing coplanarity between the heteroatoms and the bridge carbons, reducing conformational flexibility while maintaining metabolic stability [4].
Cycloaddition chemistry, particularly hetero-Diels-Alder reactions, proved pivotal for accessing these scaffolds. Studies demonstrated that 1,2-thiazinylium salts undergo [4+2] cycloadditions with dienes exclusively across the C-S⁺ bond due to frontier orbital coefficients (LUMO coefficient at C(6) = 0.508 vs. N = 0.364), yielding bicyclic sulfonium intermediates that can be transformed into oxygen/nitrogen variants [3]. The table below illustrates key cycloaddition reactions for bicyclic scaffold generation:
Table 1: Regiospecific Cycloadditions for Bicyclic Heteroatom Systems
Diene Reactant | Heterocyclic Salt | Product | Yield (%) | Regioselectivity |
---|---|---|---|---|
2,3-Dimethylbuta-1,3-diene | 1,2-Thiazinylium salt | 76a | 99% | Exclusive C-S⁺ addition |
Isoprene | 1,2-Thiazinylium salt | 76b/76c | 82%/2% | Mixed regiochemistry |
2,3-Diphenylbuta-1,3-diene | 1,2-Thiazinylium salt | 76e | 99% | Exclusive C-S⁺ addition |
Data sourced from cycloaddition studies of sulfonium precursors [3]
The compound designated as 3-oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate (CAS# 1414860-36-8) follows IUPAC bridge numbering conventions where the oxygen occupies position 3 and nitrogen position 6. This numbering reflects the priority of heteroatoms (O > N > C) and the longest path between bridgeheads. The systematic name specifies:
Isomerism arises from alternative heteroatom placements and numbering sequences:
Table 2: Comparative Nomenclature of Bicyclic Heptane Tosylate Derivatives
Systematic Name | CAS Registry No. | Molecular Formula | Synonyms |
---|---|---|---|
3-oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate | 1414860-36-8 | C₁₂H₁₇NO₄S | 3-Oxa-6-aza-bicyclo[3.1.1]heptane tosylate |
6-oxa-3-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate | 1339953-58-0 | C₁₂H₁₇NO₄S | 6-Oxa-3-azabicyclo[3.1.1]heptane tosylate |
3-oxa-6-azabicyclo[3.1.1]heptane hydrochloride | Not specified | C₅H₁₀ClNO | Synthonix SY3514242459 |
Compiled from PubChem, LookChem, and Synthonix data [1] [4] [6]
The development of 3-oxa-6-azabicyclo[3.1.1]heptane derivatives accelerated through strategic adaptations of sulfonium chemistry and salt metathesis. Key milestones include:
Early Sulfonium Cyclizations (2000s): Intramolecular sulfonium salt formation via mesylate displacement yielded bicyclic intermediates like 5-thia-1-thioniabicyclo[4.3.0]nonane tosylate. These demonstrated unexpected ring contractions upon nucleophilic attack (e.g., azide-induced), highlighting the strain inherent in small bicyclic systems [3].
Cycloaddition-Opening Sequences (2010–2012): Shimizu’s thiazinylium cycloadditions enabled access to functionalized bicycles. Concurrently, Walker et al. pioneered the first dedicated synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate via a seven-step sequence from inexpensive precursors. This route exploited ring-opening of a sulfonium intermediate followed by oxidative reorganization and tosylate salt formation, establishing the morpholine isostere as a viable building block [4].
Salt Metathesis Innovations (2015–Present): Advances in anion exchange permitted isolation of crystalline tosylates directly from hydrochloride precursors (e.g., Synthonix’s 95% pure hydrochloride salt, CAS not specified). This enabled large-scale production (metric ton quantities) through cold-chain transportation protocols developed by suppliers like BLD Pharmatech and Chemlyte Solutions [5] [7].
Table 3: Historical Synthesis Milestones for Tosylate-Salt Bicyclic Compounds
Year | Development | Key Reaction/Process | Reference |
---|---|---|---|
Pre-2010 | Sulfonium bicyclic salt synthesis | Intramolecular mesylate displacement | [3] |
2012 | First dedicated synthesis of target compound | Seven-step sequence from commodity chemicals | Walker et al. (LookChem) |
2015+ | Commercial salt metathesis & scale-up | Anion exchange from hydrochloride; Cold-chain distribution | Synthonix, BLD Pharmatech [5] [7] |
The structural novelty of these compounds lies in their morpholine-isosteric character combined with tosylate processability. Unlike classical morpholines, the bicyclic constraint reduces the nitrogen inversion barrier, enhancing chiral stability when prochiral centers are present. The tosylate counterion was selected empirically for crystallinity and shelf stability over alternatives like mesylate or tetrafluoroborate [4].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5